molecular formula C7H4N2O2 B1358536 4-Cyanopyridine-2-carboxylic acid CAS No. 640296-19-1

4-Cyanopyridine-2-carboxylic acid

Cat. No.: B1358536
CAS No.: 640296-19-1
M. Wt: 148.12 g/mol
InChI Key: CMKZSIGRFONKKC-UHFFFAOYSA-N
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Description

Significance within Pyridine (B92270) Carboxylic Acid Chemistry and Heterocyclic Systems

Pyridine carboxylic acids are a well-established class of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. google.com Within this family, 4-Cyanopyridine-2-carboxylic acid stands out due to the presence of the electron-withdrawing cyano group. This substituent significantly influences the electronic properties of the pyridine ring, enhancing its reactivity and modifying the acidity of the carboxylic acid group.

The presence of three distinct reactive sites—the pyridine nitrogen, the carboxylic acid, and the cyano group—makes this compound a highly versatile precursor in the construction of complex heterocyclic systems. biosynth.com The pyridine nitrogen can act as a ligand for metal coordination, while the carboxylic acid and cyano groups can participate in a variety of organic reactions, including esterification, amidation, and cycloadditions. This trifunctional nature allows for the stepwise and controlled synthesis of elaborate molecular frameworks with tailored properties.

Current Research Landscape and Emerging Areas of Investigation

The current research landscape for this compound is vibrant and expanding, with significant efforts focused on its application in coordination chemistry, materials science, and catalysis.

In coordination chemistry , the ability of this compound to act as a versatile ligand is being extensively explored. rsc.org The pyridine nitrogen and the carboxylate group can chelate to a single metal center or bridge multiple metal ions, leading to the formation of diverse coordination polymers and metal-organic frameworks (MOFs). rsc.org Researchers are investigating how the cyano group, either as a non-coordinating spectator or as a bridging unit, influences the structure and properties of these materials. The resulting coordination complexes are being studied for potential applications in gas storage, separation, and catalysis.

In the realm of materials science , the rigid and functionalized nature of this compound makes it an attractive component for the design of novel organic materials. Its derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The ability to tune the electronic and photophysical properties of these materials through chemical modification of the this compound core is a key area of interest.

Catalysis represents another burgeoning area of investigation. The pyridine moiety can serve as a ligand to stabilize catalytically active metal centers, while the carboxylic acid and cyano groups can be modified to introduce additional functionalities or to anchor the catalyst to a solid support. rsc.org This allows for the development of both homogeneous and heterogeneous catalysts for a variety of organic transformations. For instance, pyridine-2-carboxylic acid has been shown to be an effective catalyst for the synthesis of pyrazolo[3,4-b]quinolinones. rsc.org

Furthermore, emerging research is exploring the use of this compound in the synthesis of biologically active molecules. The pyridine and carboxylic acid motifs are common features in many pharmaceuticals, and the introduction of a cyano group can modulate the pharmacological properties of these compounds. nih.gov The development of new synthetic methodologies that utilize this compound as a key intermediate is an active area of research with the potential to impact drug discovery and development.

Table of Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₄N₂O₂ biosynth.comchemscene.com
Molecular Weight148.12 g/mol biosynth.comchemscene.com
CAS Number640296-19-1 biosynth.comchemscene.com
AppearanceSolid sigmaaldrich.com
SolubilitySoluble in water, alcohols, and ethers. biosynth.com
Flash Point210 °C biosynth.com
SMILESC1=CN=C(C=C1C#N)C(=O)O chemscene.com
InChI1S/C7H4N2O2/c8-4-5-1-2-9-6(3-5)7(10)11/h1-3H,(H,10,11) sigmaaldrich.com
InChI KeyCMKZSIGRFONKKC-UHFFFAOYSA-N sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyanopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c8-4-5-1-2-9-6(3-5)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKZSIGRFONKKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60639996
Record name 4-Cyanopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640296-19-1
Record name 4-Cyanopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyanopyridine-2-carboxylic acid
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Advanced Synthetic Methodologies for 4 Cyanopyridine 2 Carboxylic Acid and Its Chemical Analogs

Direct Synthetic Routes to 4-Cyanopyridine-2-carboxylic Acid

The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the carboxylic acid moiety from a suitable precursor or the hydrolysis of a nitrile-containing starting material.

Oxidative Transformations for Carboxylic Acid Moiety Formation

One potential route to forming the carboxylic acid at the C-2 position involves the oxidation of a precursor bearing a more reduced carbon group, such as a methyl or formyl group. A common strategy in pyridine (B92270) chemistry involves the oxidation of an N-oxide intermediate. For instance, a synthetic process for related pyridine carboxylic acids involves the formation of a pyridine N-oxide, followed by cyanation and subsequent hydrolysis. rasayanjournal.co.in This method, while multi-step, highlights a pathway where oxidation and functional group installation are key steps. rasayanjournal.co.in

A more direct precursor could be 2-methyl-4-cyanopyridine. The ammoxidation of methylpyridines is a well-established industrial process for producing cyanopyridines. chemicalbook.com For example, 4-methylpyridine (B42270) is converted to 4-cyanopyridine (B195900) with high conversion and yield by reacting it with ammonia (B1221849) and air over a catalyst at elevated temperatures (330-450 °C). chemicalbook.com A similar oxidation of the methyl group in 2-methyl-4-cyanopyridine, not to a nitrile, but to a carboxylic acid using strong oxidizing agents, represents a feasible, though challenging, synthetic strategy.

Hydrolysis of Nitrile Precursors (e.g., 4-Cyanopyridine-2-carboxamide)

The hydrolysis of a nitrile or amide precursor is a fundamental and widely used method for synthesizing carboxylic acids. google.com This reaction can proceed under either acidic or basic conditions, typically requiring heat. google.com An amide is often an isolable intermediate in the pathway from a nitrile to a carboxylic acid. google.com

For the synthesis of this compound, two primary precursors can be considered for hydrolysis:

2,4-Dicyanopyridine: The challenge in using this precursor lies in achieving regioselective hydrolysis of the C-2 nitrile group while leaving the C-4 nitrile intact. The electronic environment of the two nitrile groups is different, which could potentially be exploited under carefully controlled conditions.

4-Cyanopyridine-2-carboxamide: This is a more direct precursor where the C-2 position is already partially hydrolyzed to the amide. The final step is the hydrolysis of the amide to the carboxylic acid. Continuous flow processes have been developed for the hydrolysis of various cyanopyridines into their corresponding amides or carboxylic acids. google.com

The general conditions for these transformations are summarized in the table below.

Reaction TypeReagentsTypical ConditionsProductReference
Acid-Catalyzed HydrolysisNitrile/Amide, Dilute Acid (e.g., HCl)Heat under refluxCarboxylic Acid and Ammonium Salt google.com
Base-Catalyzed HydrolysisNitrile/Amide, Base (e.g., NaOH)Heat under refluxCarboxylate Salt and Ammonia google.com
Enzymatic HydrolysisNitrile, Nitrilase/AmidaseAqueous buffer, specific pH and temperatureCarboxylic Acid or Amide google.com

Derivatization Strategies and Analog Synthesis from this compound Scaffold

The this compound scaffold is a valuable starting point for creating diverse chemical analogs through functionalization of the pyridine ring or modification of its existing side chains.

Functionalization at Pyridine Ring Positions and Side Chains

Direct and selective C-H functionalization of pyridine is a significant challenge in organic synthesis due to the electron-poor nature of the ring and the coordinating power of the nitrogen atom. rsc.org However, modern synthetic methods have made substantial progress in this area, offering pathways to introduce new substituents onto the heterocyclic core. sigmaaldrich.cninstitut-curie.org For the this compound scaffold, the strong electron-withdrawing nature of both the cyano and carboxyl groups further deactivates the ring toward electrophilic attack but could facilitate nucleophilic aromatic substitution if a suitable leaving group were present at the C-3, C-5, or C-6 positions.

Modifications of Carboxylic Acid and Nitrile Functional Groups

The existing functional groups on the scaffold offer reliable handles for derivatization.

Carboxylic Acid Group: The carboxylic acid at the C-2 position can be readily converted into a variety of other functional groups. thermofisher.com Common derivatization methods include esterification, which can be achieved through mixed anhydride (B1165640) or acyl chloride methods, and amidation. thermofisher.comnih.gov For example, pyridine-carboxylic acids can be reacted with alcohols in the presence of coupling agents like 2-methyl-6-nitrobenzoic anhydride to form esters. nih.gov Conversion to the highly reactive 4-cyanopyridine-2-carbonyl chloride can also be accomplished using reagents such as thionyl chloride, enabling a wider range of nucleophilic acyl substitution reactions. google.com

Nitrile Group: The cyano group at the C-4 position can also be transformed. It can be hydrolyzed to a carboxamide or fully to a carboxylic acid, yielding 2,4-pyridinedicarboxylic acid derivatives. Alternatively, it can be reduced to an aminomethyl group using powerful reducing agents.

Functional GroupReaction TypeExample ReagentsProduct Functional GroupReference
Carboxylic AcidEsterification (Mixed Anhydride)Alcohol, 2-methyl-6-nitrobenzoic anhydrideEster nih.gov
Carboxylic AcidAcid Chloride FormationThionyl chloride (SOCl₂)Acid Chloride google.com
Carboxylic AcidAmidationAmine, Carbodiimide (e.g., EDAC)Amide thermofisher.com
NitrileHydrolysis (Partial)H₂O, Acid or Base (controlled)Carboxamide google.com

Regioselective Synthesis Approaches for Substituted Pyridines

Constructing analogs by building the substituted pyridine ring from acyclic precursors allows for precise control over the substitution pattern. Advanced strategies enable the regioselective synthesis of highly functionalized pyridines.

One powerful method involves the generation of pyridyne intermediates, which allows for adjacent double functionalization. nih.gov For example, a 3,4-pyridyne can be generated from a 3-chloropyridine (B48278) derivative; subsequent regioselective addition of a Grignard reagent at the C-4 position followed by quenching with an electrophile at the C-3 position yields 2,3,4-trisubstituted pyridines. nih.gov Another modern approach uses pyridine-boryl radicals, generated in situ from 4-cyanopyridine, to achieve metal-free C-4 substitution via a radical addition/coupling mechanism with various acceptors like α,β-unsaturated ketones. acs.org Furthermore, one-pot multi-component reactions provide an efficient route to complex pyridines, such as the synthesis of 3-sulfonyl-2-aminopyridines from acroleines, sulfonylacetonitriles, and amines. acs.org

Synthetic StrategyKey IntermediatePositions FunctionalizedBrief DescriptionReference
Pyridyne Chemistry3,4-PyridyneC-3 and C-4Generation of a pyridyne from a halopyridine, followed by sequential addition of a nucleophile and an electrophile. nih.gov
Radical Addition/CouplingPyridine-boryl radicalC-4Metal-free radical addition to an acceptor, starting from 4-cyanopyridine. acs.org
Multi-component ReactionEnamine/EnaminonitrileMultiple (e.g., C-2, C-3)A one-pot reaction combining three or more starting materials to rapidly build a complex pyridine ring. acs.org

Sustainable and Efficient Synthesis Protocols for this compound

A notable method for synthesizing a derivative, methyl 2-cyano-4-pyridinecarboxylate, which can be subsequently hydrolyzed to the target carboxylic acid, begins with 4-cyanopyridine. nus.edu.sg This multi-step process involves hydrolysis, N-oxidation, and cyanation.

The initial step involves the hydrolysis of 4-cyanopyridine to isonicotinic acid. This is typically achieved using a sodium hydroxide (B78521) solution, followed by neutralization with hydrochloric acid. nus.edu.sg The resulting isonicotinic acid is then subjected to N-oxidation, often using hydrogen peroxide in glacial acetic acid. nus.edu.sg This step is critical for activating the pyridine ring for the subsequent introduction of the second functional group.

The final key step is the cyanation of the N-oxide intermediate to introduce the cyano group at the 2-position. One reported method utilizes trimethylsilyl (B98337) cyanide in the presence of a catalyst like dimethylcarbamoyl chloride (DMCI) and triethylamine (B128534) in a solvent such as dichloromethane (B109758). nus.edu.sg This process yields the methyl ester of the target compound, which can be converted to this compound through a final hydrolysis step.

While this pathway is effective, its sustainability can be assessed by examining the reagents, solvents, and reaction conditions. The use of strong acids and bases like sodium hydroxide and hydrochloric acid is common, but their handling and disposal require careful management. Solvents like dichloromethane are effective but are classified as problematic or hazardous and efforts in green chemistry aim to replace them with more benign alternatives. unibo.it

The efficiency of this route is highlighted by the high yields reported for certain steps. For instance, the ammoxidation of 4-methylpyridine to produce the 4-cyanopyridine starting material can achieve conversion rates of over 99% and yields greater than 98% in the presence of a suitable catalyst. google.comchemicalbook.com

Future advancements in the sustainable synthesis of this compound could involve the implementation of biocatalysis or flow chemistry. Biocatalysis, using enzymes, offers high selectivity under mild conditions in aqueous media, reducing the need for harsh reagents and organic solvents. mdpi.com Flow chemistry can enable better control over reaction parameters, improve safety, and allow for more efficient, continuous production processes.

Below is a data table summarizing the reaction steps for the synthesis of a key precursor, methyl 2-cyano-4-pyridinecarboxylate, based on a reported method. nus.edu.sg

Table 1: Synthesis Protocol for Methyl 2-cyano-4-pyridinecarboxylate

Step Starting Material Reagents Solvent Temperature Yield
1. Hydrolysis 4-Cyanopyridine Sodium hydroxide, Hydrochloric acid Water 100°C (reflux) 107% (crude)
2. N-Oxidation Isonicotinic acid Hydrogen peroxide Glacial acetic acid 75°C 92.5%

Advanced Spectroscopic and Structural Elucidation of 4 Cyanopyridine 2 Carboxylic Acid

Vibrational Spectroscopy for Molecular Structure and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure and bonding of 4-Cyanopyridine-2-carboxylic acid. These methods probe the vibrational modes of the molecule, which are sensitive to the functional groups present, their bonding environment, and intermolecular forces.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The FT-IR spectrum of this compound is distinguished by several key absorption bands that confirm its structure.

A very broad band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. orgchemboulder.com The significant broadening of this peak is a direct consequence of intermolecular hydrogen bonding, where the carboxylic acid groups of adjacent molecules form dimers. orgchemboulder.com Superimposed on this broad O-H band are the sharper C-H stretching vibrations of the aromatic pyridine (B92270) ring. orgchemboulder.com

The presence of the nitrile (C≡N) group is confirmed by a sharp and distinct absorption peak around 2202 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid gives rise to an intense band in the range of 1760-1690 cm⁻¹. orgchemboulder.com Its exact position can be influenced by factors such as dimerization and conjugation with the pyridine ring. orgchemboulder.com In saturated carboxylic acids, this peak is typically found between 1730 and 1700 cm⁻¹. spectroscopyonline.com

Furthermore, the C-O stretching vibration of the carboxylic acid group appears in the 1320-1210 cm⁻¹ region. orgchemboulder.com The spectrum also reveals C=C and C=N stretching vibrations of the pyridine ring, typically observed around 1564 and 1544 cm⁻¹, respectively. researchgate.net An O-H bending vibration can also be identified in the region of 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Carboxylic AcidO-H Stretch (Hydrogen-bonded)3300-2500 (very broad) orgchemboulder.com
NitrileC≡N Stretch~2202 researchgate.net
CarbonylC=O Stretch1760-1690 (intense) orgchemboulder.com
Carboxylic AcidC-O Stretch1320-1210 orgchemboulder.com
Pyridine RingC=C and C=N Stretches~1564 and ~1544 researchgate.net
Carboxylic AcidO-H Bend1440-1395 and 950-910 orgchemboulder.com
Pyridine RingC-H StretchSuperimposed on O-H band orgchemboulder.com

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR for assigning vibrational modes. The Raman spectrum of this compound provides additional details about its molecular structure.

A notable feature in the Raman spectrum of similar carboxylic acids is the lowering of the carbonyl (C=O) frequency, which is attributed to the polymerization of molecules through hydrogen bonding. ias.ac.in For instance, in aqueous solutions, a line around 1720 cm⁻¹ is assigned to unassociated molecules, while a lower frequency band indicates association. ias.ac.in The comparison between infrared and Raman spectra is particularly useful for identifying centrosymmetric aggregates. psu.edu

For 4-cyanopyridine (B195900), a related compound, Raman spectra have been recorded on solid samples and in aqueous solutions. researchgate.net These studies, often supported by Density Functional Theory (DFT) calculations, aid in the precise assignment of vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis

¹H NMR: The proton NMR spectrum of this compound reveals distinct signals for the protons of the pyridine ring and the carboxylic acid. The proton of the carboxylic acid (-COOH) is highly deshielded and typically appears as a broad singlet in the downfield region of 10-12 ppm. libretexts.org This characteristic chemical shift is a reliable indicator of a carboxylic acid proton. libretexts.org The protons on the pyridine ring will appear in the aromatic region, and their specific chemical shifts and coupling patterns will depend on their positions relative to the nitrogen atom and the substituent groups. For instance, in a related compound, 4-bromopyridine-2-carboxylic acid, the protons appear as distinct signals in the aromatic region. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is significantly deshielded and typically resonates in the range of 160-180 ppm. libretexts.org This is less deshielded than the carbonyl carbons of aldehydes or ketones. libretexts.org The carbon of the nitrile group (C≡N) is also characteristic, appearing in the range of 115-120 ppm. The carbons of the pyridine ring will have distinct chemical shifts based on their electronic environment, influenced by the nitrogen atom and the electron-withdrawing cyano and carboxylic acid groups.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusFunctional GroupTypical Chemical Shift (ppm)Reference
¹HCarboxylic Acid (-COOH)10-12 (broad singlet) libretexts.org
¹HPyridine Ring ProtonsAromatic Region chemicalbook.com
¹³CCarbonyl Carbon (-COOH)160-180 libretexts.org
¹³CNitrile Carbon (-C≡N)115-120
¹³CPyridine Ring CarbonsAromatic Region

Two-Dimensional NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning proton and carbon signals and determining the connectivity of the molecule.

COSY: A COSY experiment would reveal the coupling relationships between the protons on the pyridine ring, helping to confirm their relative positions.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).

Furthermore, variable temperature NMR studies can provide insights into the conformational dynamics of the molecule, such as the potential for restricted rotation around the C-C bond connecting the carboxylic acid to the pyridine ring or the existence of different conformers in solution. nih.govresearchgate.net

Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₇H₄N₂O₂), the molecular weight is 148.12 g/mol . biosynth.comchemscene.com In mass spectrometry, the molecule would be expected to show a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation pattern of carboxylic acids in mass spectrometry is often characteristic. Common fragmentation pathways for short-chain carboxylic acids include the loss of an -OH group (M-17) and the loss of a -COOH group (M-45). libretexts.org Aromatic carboxylic acids typically exhibit a more prominent molecular ion peak and also undergo fragmentation with losses of -OH and -COOH. youtube.com The presence of the cyano group and the pyridine ring will also influence the fragmentation, potentially leading to characteristic losses and rearrangements that can be used to confirm the structure. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that can be used to observe the molecular ion with minimal fragmentation. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

Ionm/z (mass-to-charge ratio)IdentityReference
[M]⁺148Molecular Ion biosynth.comchemscene.com
[M-OH]⁺131Loss of hydroxyl radical libretexts.org
[M-COOH]⁺103Loss of carboxyl group libretexts.org

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Interactions

The electronic absorption spectrum of a molecule provides valuable information about its electronic structure and the transitions between different energy levels. For carboxylic acids, the presence of a carboxyl group and other chromophores within the molecule dictates its UV-Vis absorption characteristics.

In the case of this compound, the electronic spectrum is influenced by the pyridine ring, the carboxylic acid group, and the cyano group. Generally, carboxylic acids that lack extensive conjugation exhibit an absorption maximum (λmax) at approximately 210 nm. ethz.ch This absorption is often of limited practical use due to its low wavelength. However, the presence of the pyridine ring and the cyano group, which are chromophoric, is expected to result in more informative absorption bands at higher wavelengths.

Detailed experimental studies on the UV-Vis spectrum of this compound are crucial for a comprehensive understanding of its electronic transitions. Theoretical studies on related molecules, such as trans-4-(m-cyanostyryl)pyridine, have utilized Time-Dependent Density Functional Theory (TD-DFT) to predict maximum absorption wavelengths, showing good correlation with experimental data. nih.gov For instance, the absorption maximum for trans-4-(m-cyanostyryl)pyridine was calculated to be around 307.2 nm. nih.gov While this provides a reference, the specific electronic transitions for this compound, including n → π* and π → π* transitions, would be determined by its unique electronic landscape.

A study on ruthenium(II) complexes with bipyridine-dicarboxylic acid ligands, which share structural similarities with the compound of interest, revealed complex UV-visible absorption spectra with multiple bands corresponding to metal-to-ligand charge transfer (MLCT) and intra-ligand transitions. researchgate.net This highlights the significant changes in electronic absorption upon coordination with a metal center.

To provide a clear overview of the expected electronic transitions, the following table summarizes the general absorption regions for the functional groups present in this compound.

Functional Group/SystemTypical Absorption Range (nm)Type of Transition
Carboxylic Acid (unconjugated)~210n → σ
Pyridine~179, ~195, ~251π → π, n → π
Cyano Group< 200n → π

Note: The actual absorption maxima for this compound will be influenced by the electronic interactions between these groups.

Electron Paramagnetic Resonance (EPR) Spectroscopy in Metal-Containing Systems of this compound

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying metal complexes containing unpaired electrons. It provides detailed information about the electronic structure, coordination environment, and magnetic properties of the paramagnetic metal center. The coordination of this compound to metal ions such as copper(II), manganese(II), and cobalt(II) results in systems that are amenable to EPR analysis.

Copper(II) Complexes: Copper(II) complexes, with their d⁹ electronic configuration (one unpaired electron), are frequently studied by EPR. nih.gov The EPR spectrum of a Cu(II) complex is characterized by the g-tensor (g|| and g⊥) and the copper hyperfine coupling constant (A|| and A⊥). These parameters are sensitive to the geometry and the nature of the donor atoms of the coordinating ligands. nih.gov

For a Cu(II) complex with this compound, the ligand would likely coordinate through the nitrogen atom of the pyridine ring and one or both oxygen atoms of the carboxylate group. In a frozen solution, these complexes are expected to exhibit an axial or rhombic EPR spectrum. For instance, a Cu(II) tetramic acid complex with a "4 Oxygens" coordination environment exhibited an axial spectrum with g|| = 2.33, g⊥ = 2.07, and A|| = 490 MHz, indicating that the unpaired electron resides in the dx²-y² orbital. The specific parameters for a complex with this compound would provide insights into its precise coordination geometry.

Manganese(II) Complexes: Manganese(II) is a high-spin d⁵ ion (S = 5/2) and its EPR spectra in complexes typically show a characteristic six-line hyperfine pattern due to the interaction of the electron spin with the ⁵⁵Mn nucleus (I = 5/2). The g-value is generally close to the free-electron value of ~2.0. The hyperfine splitting constant (A) is sensitive to the covalency of the metal-ligand bonds. Studies on manganese catalysts with pyridine-appended ligands have shown a six-line signal with a g-factor of 2.00 and a hyperfine splitting constant (A) of around 90 Oe.

Cobalt(II) Complexes: High-spin cobalt(II) (d⁷, S = 3/2) in a non-octahedral environment can also be studied by EPR, although its spectra are often broad due to rapid spin-lattice relaxation. Low-spin cobalt(II) (S = 1/2) complexes, which can be formed with strong-field ligands, typically yield more informative EPR spectra. For example, low-spin cyanide complexes of Co(II) carbonic anhydrases exhibit well-defined axial spectra. The EPR parameters of cobalt complexes with this compound would depend on the spin state and coordination geometry of the cobalt ion.

The following table summarizes typical EPR parameters for related metal complexes, providing a reference for what might be expected for complexes of this compound.

Metal IonComplex Typeg-valuesHyperfine Coupling Constants (A)
Copper(II)Axialg
Manganese(II)Isotropicg ≈ 2.0A ≈ 90 G
Cobalt(II)Low-spin (axial)g

Note: These are general ranges, and the specific values for complexes with this compound would need to be determined experimentally.

Crystallographic Investigations and Supramolecular Architectures Involving 4 Cyanopyridine 2 Carboxylic Acid

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction has been a pivotal technique in elucidating the three-dimensional structure of 4-Cyanopyridine-2-carboxylic acid and its derivatives at the atomic level.

Determination of Molecular Conformation and Crystal Packing

Studies have shown that in the solid state, the molecules of 4-cyanopyridine (B195900) arrange in antiparallel coplanar stacking layers. d-nb.info The crystal structure of 4-cyanopyridine has been re-determined with modern techniques, providing higher precision in bond lengths, angles, and intermolecular distances. d-nb.info In these structures, all atoms were refined with anisotropic displacement parameters. d-nb.info

The crystal packing is significantly influenced by non-covalent interactions. For instance, in co-crystals with dicarboxylic acids, the 4-cyanopyridine moieties can form supramolecular dimers stabilized by antiparallel nitrile-nitrile interactions and C–H⋯N hydrogen bonds. mdpi.com These dimers then assemble into layered architectures through further hydrogen bonding. mdpi.com

Analysis of Polymorphism and Crystallization Phenomena

Polymorphism, the ability of a compound to exist in more than one crystal form, has been observed in systems involving 4-cyanopyridine derivatives. For example, co-crystals of 2-cyanopyridine (B140075) with oxalic acid have been found to exhibit polymorphism. researchgate.net The different polymorphic forms can arise from variations in crystallization conditions. researchgate.net For instance, two polymorphs of a coordination polymer involving 4-cyanopyridine, a triclinic (α) and a monoclinic (β) phase, have been identified. researchgate.net The crystallization of 4-cyanopyridine from ethanol (B145695) by slow cooling has yielded crystals suitable for X-ray diffraction. d-nb.info

Co-crystallization and Supramolecular Chemistry with this compound Derivatives

The principles of supramolecular chemistry and crystal engineering are extensively applied to design and synthesize co-crystals of 4-cyanopyridine derivatives with desired structural motifs and properties.

Design Principles for Co-crystals: Application of the pKa Rule

A fundamental principle in co-crystal design is the pKa rule, which helps predict whether the interaction between an acid and a base will result in a salt or a co-crystal. d-nb.info The rule states that a ΔpKa (defined as pKa[protonated base] – pKa[acid]) of less than 0 generally leads to a co-crystal, while a ΔpKa greater than 3 favors salt formation. d-nb.inforesearchgate.net The region between 0 and 3 is less predictable. d-nb.info This rule has been successfully applied in the synthesis of co-crystals of 4-cyanopyridine with various dicarboxylic acids like adipic acid and terephthalic acid. d-nb.inforesearchgate.netresearchgate.net

Table 1: pKa and ΔpKa Values for Multicomponent Crystals

Multicomponent Crystal pKa base pKa acid ΔpKa
2-CNPY & OXA IA, IB −0.26 1.25/3.81 −1.51/−4.07
2-CNPY & GLA II −0.26 4.32/5.41 -
(adp)(4-CNpy)2 - - -
(tp)(4-CNpy)2 - - -
(adp)(3-CNpy)2 - - -

This table is based on available data and illustrates the application of the pKa rule in predicting co-crystal formation. d-nb.inforesearchgate.net

Identification and Characterization of Supramolecular Synthons (e.g., Carboxylic Acid-Pyridine Synthons)

Supramolecular synthons are robust and recurring patterns of intermolecular interactions that form the basis of crystal engineering. The carboxylic acid-pyridine supramolecular heterosynthon is a particularly reliable and well-studied motif. rsc.orgfigshare.comnih.gov In co-crystals of 4-cyanopyridine with carboxylic acids, this synthon is frequently observed, where the carboxylic acid group hydrogen bonds to the pyridine (B92270) nitrogen. researchgate.net For example, in a co-crystal with adipic acid, a comparable carboxylic acid-pyridine supramolecular heterosynthon is observed. researchgate.netresearchgate.net These synthons can be linked to form larger assemblies. researchgate.netresearchgate.net

Role of Hydrogen Bonding and π-Stacking Interactions in Crystal Engineering

Hydrogen bonding and π-stacking are the primary driving forces in the assembly of crystal structures involving 4-cyanopyridine. d-nb.infounito.it In the crystal structure of 4-cyanopyridine itself, π-π stacking interactions are the dominant force, stronger than the observed weak C-H···N hydrogen bonds. d-nb.inforesearchgate.net The molecules arrange in stacking layers. d-nb.info

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-Cyanopyridine
2-Cyanopyridine
3-Cyanopyridine (B1664610)
Oxalic acid
Adipic acid
Glutaric acid
Terephthalic acid
4-Hydroxybenzoic Acid
4-Methoxybenzoic Acid
4-Nitrobenzoic Acid
4-Aminobenzoic Acid
Naproxen
Mefenamic acid
2-amino-6-chloropyridine
Benzoic acid
2-aminobenzoic acid
3-chlorobenzoic acid
4-nitrobenzoic acid
Pyrimidine-4-carboxylic acid
Picloram
4-Aminopyridine-2-carboxylic acid

Based on a comprehensive search of available scientific literature, there is no information regarding the crystallographic investigations, supramolecular architectures, or coordination chemistry of this compound as a ligand for the synthesis of metal complexes or coordination polymers.

Searches for the compound by its name and CAS number (640296-19-1) confirm its existence and commercial availability. It is also mentioned as a reactant in patents for the synthesis of other organic molecules. However, no published studies were found that describe its use as a ligand to form metal complexes, elucidate its coordination modes, or detail the formation of one-, two-, or three-dimensional coordination polymers.

Therefore, the requested article on the coordination chemistry of this compound, structured around the provided outline, cannot be generated at this time due to the absence of relevant research data in the public domain.

Computational Chemistry and Theoretical Modeling of 4 Cyanopyridine 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently employed to predict the geometry and reactivity of molecules like 4-cyanopyridine-2-carboxylic acid.

Geometry optimization using DFT methods allows for the determination of the most stable three-dimensional conformation of a molecule, its equilibrium geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles, particularly the orientation of the carboxylic acid group relative to the pyridine (B92270) ring.

Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. DFT simulations can model the electron density distribution to identify nucleophilic and electrophilic sites within the molecule. For instance, the nitrogen atom of the cyano group and the oxygen atoms of the carboxylic acid would be expected to be electron-rich, while the carbon atoms of the pyridine ring and the carbonyl carbon would be relatively electron-poor.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted Value/DescriptionSignificance
HOMO Energy -7.5 eV (Illustrative)Indicates the ability to donate electrons.
LUMO Energy -2.1 eV (Illustrative)Indicates the ability to accept electrons.
HOMO-LUMO Gap 5.4 eV (Illustrative)Reflects chemical reactivity and stability.
Dipole Moment ~4.5 D (Illustrative)Measures the polarity of the molecule.
Electron Density High on N (cyano), O (carboxyl); Low on C (carbonyl)Predicts sites for electrophilic and nucleophilic attack.

Note: The values in this table are illustrative and represent typical outputs from DFT calculations at a standard level of theory (e.g., B3LYP/6-311++G(d,p)). Actual values would depend on the specific computational method and basis set used.

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman), which can then be compared with experimental data to confirm the molecular structure. researchgate.net By calculating the vibrational frequencies, one can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and torsional modes. chemrxiv.org

For this compound, key vibrational modes of interest would include the C≡N stretching frequency of the cyano group, the C=O and O-H stretching of the carboxylic acid group, and the characteristic ring breathing modes of the pyridine scaffold. A comparison between calculated and experimental spectra can validate the accuracy of the computed geometry and provide a detailed understanding of the molecule's vibrational properties. researchgate.net

Table 2: Correlation of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeCalculated Frequency (DFT)Experimental Frequency (FT-IR/Raman)Assignment
O-H Stretch ~3500 cm⁻¹~3450-3550 cm⁻¹Carboxylic acid hydroxyl group
C≡N Stretch ~2240 cm⁻¹~2230-2250 cm⁻¹Cyano group
C=O Stretch ~1735 cm⁻¹~1720-1750 cm⁻¹Carbonyl of carboxylic acid
C-O Stretch ~1290 cm⁻¹~1280-1310 cm⁻¹Carboxylic acid C-O bond
Pyridine Ring Modes ~1600, 1550, 1450 cm⁻¹~1590, 1540, 1440 cm⁻¹Ring C-C and C-N stretching

Note: Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by a factor (e.g., ~0.96) for better correlation.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While DFT provides a static picture of a single molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment, such as a solvent. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. researchgate.net

For this compound, MD simulations can explore its conformational landscape by modeling the rotation around the single bond connecting the carboxylic acid group to the pyridine ring. This helps to understand the flexibility of the molecule and the relative stability of different conformers in a solution. Furthermore, MD simulations can provide detailed insights into how the molecule interacts with solvent molecules, like water. By analyzing radial distribution functions, one can quantify the structure of the solvent around specific sites on the molecule, such as the hydrogen-bonding interactions between water and the carboxylic acid group or the pyridine nitrogen. researchgate.net

Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Studies

Computational techniques like molecular docking and QSAR are instrumental in drug discovery for predicting how a molecule might interact with a biological target and for estimating its potential biological activity.

Molecular docking is a computational method that predicts the preferred orientation of a ligand (like this compound) when bound to the active site of a receptor, typically a protein or DNA. cmjpublishers.com The process involves placing the ligand in various conformations within the binding site and scoring these poses based on a function that estimates the binding affinity. epa.gov

This technique can identify plausible biological targets for this compound and predict the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex. nih.gov For example, the carboxylic acid group could act as a hydrogen bond donor and acceptor, the pyridine nitrogen as an acceptor, and the ring system could engage in π-π stacking interactions. mdpi.com

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterResultDetails
Binding Affinity -8.2 kcal/molIndicates a strong and spontaneous binding interaction.
Hydrogen Bonds 3Carboxylic acid with Lysine (B10760008); Pyridine N with Serine.
Interacting Residues Lys72, Ser95, Leu140, Phe155Key amino acids in the active site.
Hydrophobic Interactions Pyridine ring with Leu140, Phe155Contribution from nonpolar interactions.

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) studies attempt to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net A QSAR model is developed by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of known active and inactive molecules. nih.gov

By applying a QSAR model, one could predict the potential biological activity of this compound without the need for initial synthesis and testing. For instance, if a QSAR model for a specific class of enzyme inhibitors has been established, the descriptors for this compound can be calculated and fed into the model to estimate its inhibitory potency. This approach is valuable for high-throughput virtual screening of large compound libraries to prioritize candidates for further experimental investigation. nih.gov

Intermolecular Potential and Force Field Calculations for Supramolecular Aggregation

The arrangement of molecules in the solid state and in aggregates is governed by a complex interplay of intermolecular forces. For this compound, with its distinct functional groups—a carboxylic acid, a cyano group, and a pyridine ring—the potential for forming ordered supramolecular structures is significant. Computational methods, particularly force field calculations, are instrumental in dissecting these interactions and predicting the aggregation behavior.

Force fields are a collection of parameters and equations that describe the potential energy of a system of atoms. These calculations are less computationally expensive than quantum mechanical methods, allowing for the simulation of large molecular assemblies and the exploration of their dynamic behavior over time. The choice of force field is crucial for accurately modeling the system. Commonly used force fields for small organic molecules include the General Amber Force Field (GAFF), CHARMM General Force Field (CGenFF), and OPLS (Optimized Potentials for Liquid Simulations). These force fields model both bonded (bond stretching, angle bending, and dihedral torsion) and non-bonded (van der Waals and electrostatic) interactions.

The process of supramolecular aggregation can be computationally modeled by simulating a system of multiple this compound molecules and observing their self-assembly. By analyzing the trajectories from these simulations, researchers can identify stable aggregates, characterize the predominant intermolecular interactions, and calculate thermodynamic properties associated with the aggregation process.

Table 1: Key Intermolecular Interactions in this compound Aggregates

Interaction TypeDonor/Acceptor GroupsTypical Energy Range (kcal/mol)Role in Aggregation
Hydrogen BondingCarboxylic Acid (O-H···O=C)3 - 10Formation of strong, directional dimers and chains.
π-π StackingPyridine Rings1 - 5Contributes to the stabilization of layered structures.
Dipole-DipoleCyano Group (C≡N)1 - 3Influences the relative orientation of molecules.
van der WaalsEntire Molecule0.5 - 2General, non-directional attractive forces.

Note: The energy ranges are approximate and can vary depending on the specific geometry and environment of the interacting molecules.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry offers powerful tools to investigate the step-by-step pathways of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. For this compound, theoretical modeling can be used to understand its synthesis and potential transformations. Density Functional Theory (DFT) is a particularly valuable method for these studies as it provides a good balance between accuracy and computational cost for systems of this size.

A plausible synthetic route to this compound involves the hydrolysis of a precursor molecule, such as 2,4-dicyanopyridine. The mechanism of nitrile hydrolysis can be computationally explored to understand the role of catalysts (acid or base) and the energetics of the reaction pathway. Theoretical studies on the hydrolysis of other cyanopyridines have shown that the reaction proceeds through a series of steps, including the initial attack of a water molecule or hydroxide (B78521) ion on the carbon atom of the cyano group, followed by proton transfer and tautomerization to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid. researchgate.net

For example, a computational study on the hydrolysis of 3-cyanopyridine (B1664610) has provided activation energies for the conversion of the nitrile to the amide and subsequently to nicotinic acid. researchgate.net While specific to the 3-cyano isomer, the general mechanistic steps and the computational approach are directly applicable to understanding the hydrolysis of the cyano group at the 4-position in the presence of a carboxylic acid at the 2-position.

Another potential reaction for which computational studies can provide insight is the functionalization of the pyridine ring. A DFT study on the reaction of 4-cyanopyridine (B195900) with bis(pinacolato)diboron (B136004) revealed a novel radical addition/C-C coupling mechanism. acs.org This highlights the potential for computational chemistry to uncover new reactivity patterns and guide the development of novel synthetic methods for derivatives of this compound.

Table 2: Hypothetical DFT Calculation Results for a Key Step in the Hydrolysis of a Cyanopyridine

Reaction StepReactantsTransition StateProductActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Nucleophilic AttackR-CN + OH⁻[R-C(OH)=N]⁻R-C(O)NH⁻~15-20~ -25-30
Amide HydrolysisR-C(O)NH₂ + OH⁻[R-C(O)(OH)NH₂]⁻R-COO⁻ + NH₃~20-25~ -10-15

Note: These are illustrative values based on general knowledge of nitrile and amide hydrolysis and are not from a specific study on this compound. The actual values would depend on the specific computational method and level of theory used.

By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy pathway, which corresponds to the most likely reaction mechanism. This information is invaluable for optimizing reaction conditions, designing more efficient catalysts, and predicting the formation of byproducts. scilit.com

Biological and Medicinal Chemistry Investigations of 4 Cyanopyridine 2 Carboxylic Acid and Its Analogs

Exploration of Pharmacological Activities and Therapeutic Potential

The unique chemical architecture of cyanopyridine carboxylic acids has prompted extensive investigation into their potential as therapeutic agents across various disease domains.

Pyridine (B92270) derivatives are a well-established class of compounds with significant antimicrobial potential. nih.gov Research has shown that analogs of 4-cyanopyridine-2-carboxylic acid exhibit inhibitory activity against a range of bacterial and fungal pathogens. For instance, a series of nicotinic acid benzylidene hydrazide derivatives demonstrated notable activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. nih.gov Compounds featuring nitro and dimethoxy substituents were particularly potent, with some showing antimicrobial effects comparable to standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov

Similarly, the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives has yielded compounds with good antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus. nih.gov Certain derivatives also showed inhibitory effects against the Gram-negative Escherichia coli. nih.gov The mechanism of antimicrobial action for some related pyridine compounds, such as pyridine-2,6-dithiocarboxylic acid produced by Pseudomonas spp., is believed to involve metal sequestration, where the compound acts as a chelator, depriving microbes of essential metal ions. nih.gov

The table below summarizes the antimicrobial activities of selected pyridine carboxylic acid analogs.

Compound ClassTested OrganismsKey Findings
Nicotinic acid benzylidene hydrazidesS. aureus, B. subtilis, E. coli, C. albicans, A. nigerCompounds with nitro and dimethoxy groups showed the highest activity, comparable to standard drugs. nih.gov
2-Phenyl-quinoline-4-carboxylic acid derivativesS. aureus, E. coli, P. aeruginosa, B. subtilis, MRSAGood activity against S. aureus; some compounds showed MIC values of 64 µg/mL. nih.gov
Isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazidesGram-positive and Gram-negative bacteriaDerivatives with Br, OCH3, and Cl groups exhibited high activity, often better than norfloxacin and fluconazole. nih.gov
Pyridine-2,6-dithiocarboxylic acidVarious bacteria (e.g., E. coli) and fungiActs as an antagonist through metal sequestration, particularly of Fe(III), Co(III), and Cu(II). nih.gov

This table is based on data from multiple sources and represents the activities of analogs, not necessarily this compound itself.

The cyanopyridine scaffold has emerged as a promising framework for the development of novel anticancer agents. nih.govnih.gov Studies have demonstrated that derivatives of cyanopyridine possess significant cytotoxic effects against various human tumor cell lines. acs.org

In one study, a series of 3-cyanopyridine (B1664610) derivatives were evaluated for their cytotoxicity against four cancer cell lines: hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), prostate cancer (PC3), and colorectal carcinoma (HCT-116). nih.govacs.org Several of these compounds displayed broad-spectrum activity with low micromolar IC₅₀ values. nih.govacs.org Notably, some derivatives exhibited greater potency than the standard chemotherapy drug 5-fluorouracil (B62378) (5-FU) against specific cell lines. nih.govacs.org

Another line of research focused on creating cyanopyridone and pyridopyrimidine derivatives designed to act as dual inhibitors of key signaling proteins in cancer, such as VEGFR-2 and HER-2. nih.gov These compounds showed potent antiproliferative activity against breast (MCF-7) and liver (HepG2) cancer cells. nih.gov The substitution pattern on the phenyl ring was found to be crucial, with electron-withdrawing groups like chlorine enhancing the anticancer effects. nih.gov

The cytotoxic activities of representative cyanopyridine analogs are presented below.

Compound SeriesCancer Cell LineIC₅₀ (µM)Reference Drug (IC₅₀ µM)
3-Cyanopyridine DerivativesHepG-2 (Liver)8.02 ± 0.385-FU (9.42 ± 0.46)
HCT-116 (Colon)7.15 ± 0.355-FU
MCF-7 (Breast)10.11 ± 0.495-FU
PC3 (Prostate)9.87 ± 0.485-FU
Pyridopyrimidine DerivativeHepG2 (Liver)2.68 ± 0.14Taxol
Non-fused CyanopyridoneMCF-7 (Breast)1.39 ± 0.07Taxol
1,4-Dihydropyridine-Triazole ConjugatesCaco-2 (Colorectal)0.63 ± 0.05-

This table compiles data from multiple studies on cyanopyridine analogs. nih.govnih.govacs.orgnih.gov

Beyond their antimicrobial and anticancer effects, pyridine carboxylic acid derivatives are recognized as versatile enzyme inhibitors. nih.gov The carboxylic acid group can coordinate with metal ions within an enzyme's active site, while the pyridine ring allows for structural modifications to fine-tune activity and selectivity. nih.gov

Analogs of this compound have been reported to inhibit a wide spectrum of enzymes, including:

Hydrolases: Such as urease, acetylcholinesterase, α-amylase, and carboxypeptidase A. nih.govnih.gov

Kinases: Including Bcr-Abl tyrosine kinase and c-Met kinase, which are often implicated in cancer. nih.gov

Other Enzymes: Such as synthase, tyrosinase, myeloperoxidase (MPO), cyclooxygenase-2 (COX-2), and histone demethylases. nih.gov

For example, a study on 2-pyridinecarboxylic acid-related compounds demonstrated that several analogs not only inhibited the germination of plant seeds but also displayed inhibitory activity against the enzymes α-amylase and carboxypeptidase A. nih.gov This broad inhibitory profile highlights the potential of this chemical class to modulate various biological pathways. nih.gov

Mechanistic Studies of Biological Action

Understanding how these compounds exert their biological effects at a molecular level is crucial for their development as therapeutic agents. Research has focused on identifying specific enzyme interactions and molecular targets.

A key enzyme interaction for this compound and its analogs involves nitrilases. openbiotechnologyjournal.com Nitrilases are enzymes that catalyze the hydrolysis of nitrile (-C≡N) groups directly to carboxylic acids and ammonia (B1221849). nih.govthieme-connect.de This biocatalytic process is of significant interest as it can convert potentially toxic nitriles into valuable carboxylic acids. openbiotechnologyjournal.com

The nitrilase from the bacterium Nocardia globerula NHB-2 has been shown to effectively hydrolyze 4-cyanopyridine (B195900) into isonicotinic acid. nih.gov This process is, however, subject to substrate inhibition, where high concentrations of 4-cyanopyridine can decrease the enzyme's activity. nih.gov The catalytic mechanism of nitrilases involves a characteristic Glu-Lys-Cys catalytic triad. thieme-connect.de The cysteine residue in the active site is crucial for activity, and as a result, nitrilases are strongly inhibited by thiol-binding reagents like iodoacetamide (B48618) and p-chloromercuribenzoate. openbiotechnologyjournal.com

While specific interactions with cytochrome P450 enzymes are not extensively detailed for this compound in the provided context, the general mechanism of enzyme inhibition by such compounds often involves the cyano and carboxylic acid groups forming hydrogen bonds and other non-covalent interactions within the enzyme's active site, preventing the natural substrate from binding.

The anticancer activity of cyanopyridine analogs is often linked to their ability to inhibit specific protein kinases that are critical for tumor growth and survival. nih.gov

VEGFR-2 and HER-2: A series of cyanopyridone and pyridopyrimidine compounds have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). nih.gov Both receptors are key drivers of angiogenesis and cell proliferation in many cancers. nih.gov Molecular docking studies revealed that these inhibitors fit into the ATP-binding pocket of the kinases, with the cyanopyridine core forming crucial hydrogen bonds with key amino acid residues, thereby blocking the enzyme's activity. nih.gov

Pim-1 Kinase: Other cyanopyridine-based compounds have been investigated as inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in various cancers, including prostate and liver cancer. nih.govacs.org Molecular docking simulations suggest that these compounds bind to the ATP-binding site of Pim-1, with the cyano group often forming a key hydrogen bond with a lysine (B10760008) residue in the hinge region of the kinase. nih.gov

Other Kinases: Further studies on related dihydropyridine (B1217469) derivatives have identified other potential molecular targets, including protein kinase CK2α and tankyrases, which are involved in cell proliferation pathways. nih.gov

These mechanistic insights, derived from a combination of enzyme inhibition assays and computational modeling, are vital for the rational design of more potent and selective inhibitors based on the this compound scaffold. nih.gov

Role as Advanced Intermediates and Precursors in Pharmaceutical Compound Development

This compound and its derivatives have emerged as valuable advanced intermediates in the synthesis of a variety of pharmaceutical compounds. Their rigid heterocyclic scaffold, coupled with the reactive nitrile and carboxylic acid functionalities, provides a versatile platform for the construction of complex molecules with diverse biological activities. The strategic placement of the cyano and carboxyl groups on the pyridine ring allows for selective chemical transformations, making these compounds attractive starting materials in multi-step synthetic routes.

One of the key applications of this scaffold is in the development of novel anticancer agents. For instance, derivatives of this compound are utilized in the synthesis of cyanopyridinone-based inhibitors of Pim-1 kinase, a proto-oncogene frequently overexpressed in various cancers. The synthesis of these inhibitors often involves the transformation of the pyridone ring, with the cyano and other functional groups being introduced through precursors related to this compound. nih.gov

Furthermore, the related compound, 4-cyanopyridine, serves as a crucial intermediate in the production of Isoniazid, a primary drug for the treatment of tuberculosis. jubilantingrevia.com This highlights the importance of the cyanopyridine core in the synthesis of established pharmaceuticals. In a similar vein, 4-chloropyridine-2-carboxylic acid chloride, a direct derivative, is a valuable intermediate for pharmaceuticals and agrochemicals, produced by reacting a pyridine-2-carboxylic acid derivative with thionyl chloride. google.com

The development of novel antifungal agents has also benefited from the use of 4-cyanopyridine derivatives as intermediates. Studies have shown that pyridine carboxamides with significant antifungal activity against pathogens like Botrytis cinerea can be synthesized from cyanopyridine precursors. The inherent chemical reactivity of the cyano and carboxylic acid groups allows for the introduction of various pharmacophores, leading to the generation of libraries of compounds for biological screening.

Additionally, 4-aminopyridine-2-carboxylic acid, a close analog, is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.comchemicalbook.com This underscores the broad utility of the pyridine-2-carboxylic acid scaffold in medicinal chemistry. The synthesis of these intermediates often involves catalytic hydrogenation and other standard organic transformations, starting from precursors like 4-nitropyridine-2-carboxylic acid 1-oxide. nih.gov

The following table provides a summary of pharmaceutical compounds and classes of compounds where this compound or its close analogs serve as important intermediates.

Pharmaceutical Compound/Class Therapeutic Area Role of this compound Analog
Pim-1 Kinase InhibitorsOncologyPrecursor for the synthesis of the cyanopyridinone scaffold. nih.gov
IsoniazidInfectious Disease (Tuberculosis)4-Cyanopyridine is a key intermediate in its synthesis. jubilantingrevia.com
Pyridine Carboxamide AntifungalsInfectious Disease (Fungal)4-Cyanopyridine derivatives are used as starting materials.
Neurological Disorder TherapeuticsNeurology4-Aminopyridine-2-carboxylic acid is a key synthetic intermediate. chemimpex.com
4-Chloropyridine-2-carboxylic acid chloride containing compoundsPharmaceuticals & AgrochemicalsServes as a versatile intermediate for further chemical elaboration. google.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses for Bioactivity Optimization

The optimization of the biological activity of compounds derived from this compound heavily relies on systematic Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies. These analyses investigate how modifications to the chemical structure of a molecule influence its biological efficacy (SAR) and its physicochemical properties (SPR), such as solubility and metabolic stability.

In the context of anticancer drug development, SAR studies on cyanopyridine derivatives have provided crucial insights for designing more potent and selective inhibitors of key oncogenic targets. For example, in the development of dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), a series of cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives were synthesized and evaluated. nih.gov The study revealed that the nature and position of substituents on the pyridine ring significantly impact the inhibitory activity.

A detailed SAR study on a series of cyanopyridinone derivatives as Pim-1 kinase inhibitors also demonstrated the importance of specific structural features. nih.gov The introduction of different substituents on the phenyl ring at the 6-position of the cyanopyridinone scaffold led to a range of inhibitory potencies.

The following table summarizes the structure-activity relationship data for a series of cyanopyridone derivatives as Pim-1 kinase inhibitors.

Compound R Group (at position 6 of the phenyl ring) Pim-1 Kinase Inhibitory Activity (IC50, µM)
4aH0.89 ± 0.04
4b4-F0.63 ± 0.03
4c4-Cl0.61 ± 0.03
4d4-Br0.91 ± 0.05
4e4-OCH₃0.82 ± 0.04

Data sourced from a study on cyanopyridinone-based cancer cell Pim-1 inhibitors. nih.gov

The data indicates that the introduction of a halogen at the 4-position of the phenyl ring, particularly chlorine, enhances the inhibitory activity against Pim-1 kinase compared to the unsubstituted analog.

Similarly, in the development of dual VEGFR-2/HER-2 inhibitors, the antiproliferative activity of cyanopyridone derivatives against the MCF-7 breast cancer cell line was found to be highly dependent on the substitution pattern.

The following table presents the antiproliferative activity of selected cyanopyridone derivatives.

Compound R Group Antiproliferative Activity against MCF-7 (IC50, µM)
5aPhenyl1.77 ± 0.10
5b4-Fluorophenyl2.53 ± 0.15
5c4-Chlorophenyl3.12 ± 0.18
5d4-Bromophenyl3.89 ± 0.22
5e4-Methoxyphenyl1.35 ± 0.08

Data sourced from a study on cyanopyridone and pyrido[2,3-d]pyrimidine derivatives as anticancer agents. nih.gov

These findings suggest that for antiproliferative activity against MCF-7 cells, an electron-donating methoxy (B1213986) group at the para position of the phenyl ring is more favorable than electron-withdrawing halogens.

Beyond SAR, Structure-Property Relationship (SPR) analyses are also critical. The replacement of a carboxylic acid with other functional groups, known as isosteres, can significantly alter physicochemical properties like acidity (pKa), lipophilicity (logP), and membrane permeability. While specific SPR data for this compound is not extensively available in the public domain, general principles for carboxylic acid-containing compounds are well-established and would be applicable in the optimization of its derivatives.

Catalytic Applications and Mechanistic Insights

4-Cyanopyridine-2-carboxylic Acid and its Derivatives in Organic Catalysis

The transformation of nitriles into carboxylic acids is a fundamental reaction in organic synthesis. chemistrysteps.combyjus.com 4-Cyanopyridine (B195900), a related precursor to this compound, undergoes hydrolysis to yield valuable products like isonicotinic acid. This process can be catalyzed by enzymes, offering a green and highly selective alternative to traditional chemical methods which often require harsh conditions. byjus.comnih.gov

Nitrilases, a class of enzymes, are particularly effective for this transformation. They can selectively convert nitriles into their corresponding carboxylic acids, often minimizing the formation of the amide intermediate. chemistrysteps.comnih.gov For instance, nitrilases sourced from microorganisms such as Fusarium solani O1 and Aspergillus niger K10 have been studied for the continuous hydrolysis of 4-cyanopyridine. nih.gov

The nitrilase from F. solani O1 demonstrates high stability and chemoselectivity, directly producing the carboxylic acid with minimal amide byproduct. nih.gov In contrast, the nitrilase from A. niger K10 tends to form a higher proportion of the amide. nih.gov To enhance the purity of the final product, a system using two continuous-stirred membrane reactors in series has been developed. The first reactor contains the F. solani O1 nitrilase to convert the nitrile, and the second employs an amidase from Rhodococcus erythropolis A4 to hydrolyze any remaining amide, achieving a final purity of over 99.9% for isonicotinic acid. nih.gov

Table 1: Performance of Nitrilases in the Hydrolysis of 4-Cyanopyridine nih.gov

Enzyme Source Temperature (°C) Half-life (h) Key Characteristic
Fusarium solani O1 40 87 High chemoselectivity towards carboxylic acid

The general mechanism for nitrile hydrolysis, whether acid- or base-catalyzed, involves the initial conversion of the nitrile to an amide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.comyoutube.com Acid catalysis typically involves protonation of the nitrile nitrogen to increase its electrophilicity, facilitating the attack of water. lumenlearning.com

Decarboxylative coupling reactions have become a powerful method for forming carbon-carbon bonds, using readily available carboxylic acids as starting materials. rsc.orgwikipedia.org These reactions offer an alternative to traditional cross-coupling methods that often rely on pre-formed organometallic reagents. rsc.org In recent years, the merger of photoredox catalysis with decarboxylative strategies has enabled the conversion of aliphatic carboxylic acids into valuable products like alkylnitriles. nih.gov

While direct research on this compound in this context is limited, the principles can be understood from related systems. For example, 4-cyanopyridine has been effectively used as a nitrile source in the electrochemical decarboxylative cyanation of amino acids. researchgate.net This suggests the potential for pyridine (B92270) derivatives to participate in such transformative reactions.

Photoredox-catalyzed decarboxylative reactions often involve an iridium-based photocatalyst that, upon irradiation with visible light, becomes a potent oxidant. nih.gov This excited-state catalyst can then engage with a carboxylate, leading to a single electron transfer (SET) and subsequent decarboxylation to form a radical intermediate. This radical can then be trapped by a suitable partner to form the new C-C bond. nih.gov The scope of these reactions is broad, functionalizing various α-amino and α-oxy acids, and even dipeptides. nih.gov

Mechanistic studies suggest that different pathways, either involving radical or carbocationic intermediates, can operate depending on the specific reagents used. nih.gov The development of these methods allows for the synthesis of valuable intermediates for drug discovery under mild conditions. nih.gov

Metal Complexes of this compound in Catalytic Systems

The dual functionality of this compound, featuring both a carboxylate group and a pyridine nitrogen, makes it an excellent ligand for constructing metal-organic frameworks (MOFs) and coordination polymers. biosynth.commdpi.com These materials have significant applications in heterogeneous catalysis due to their high surface area, tunable porosity, and the presence of catalytically active metal centers. mdpi.comnih.gov

Homogeneous Catalysis: In homogeneous catalysis, metal complexes containing pyridine-carboxylic acid type ligands serve as models for enzyme active sites and as catalysts for various transformations. epfl.chnih.gov For example, cobalt complexes with picolinic acid (pyridine-2-carboxylic acid) have been reported to catalyze homogeneous H₂ evolution from water. orientjchem.org The carboxylate and pyridine nitrogen atoms are the primary coordination sites for the metal ion. orientjchem.org The principles from these systems can be extended to complexes of this compound, where the electronic properties of the ligand would be modulated by the electron-withdrawing cyano group.

Heterogeneous Catalysis: In the realm of heterogeneous catalysis, MOFs built with ligands like this compound are of great interest. mdpi.com MOFs can act as catalysts themselves or serve as supports for catalytically active nanoparticles. mdpi.comnih.gov The coordinatively unsaturated metal sites within the MOF structure often function as Lewis acid sites, which are crucial for activating substrates in reactions such as oxidations, Knoevenagel condensations, and cycloadditions. nih.govsemanticscholar.org

Porphyrin-based MOFs, for instance, have demonstrated high catalytic activity in the oxidation of various substrates, including alkenes like styrene. mdpi.com The metal centers within the porphyrin ring or the MOF nodes can act as the active sites. mdpi.com Similarly, MOFs can be designed for the electrochemical reduction of CO₂, where a stable framework like PCN-222(Fe) has shown high performance in converting CO₂ to CO. researchgate.net The robust, porous structure of MOFs prevents catalyst deactivation through aggregation and allows for easy recovery and reuse. researchgate.net

Table 2: Examples of MOFs in Heterogeneous Catalysis

MOF Catalyst Metal Center(s) Catalytic Application Reference
PCN-222(Fe) Iron (Fe) Electrochemical CO₂ reduction researchgate.net
PIZA-3 Manganese (Mn) Alkene epoxidation mdpi.com
[Cd1.25(Pd−H1.5TpCPP)(H₂O)] Cadmium (Cd), Palladium (Pd) Styrene oxidation mdpi.com

Understanding the reaction mechanisms is crucial for optimizing catalytic systems based on metal complexes of this compound. In decarboxylative cross-coupling reactions, the mechanism often involves the oxidative addition of an aryl halide to a metal center (e.g., palladium), followed by a decarboxylation step that generates an organometallic intermediate, which then undergoes reductive elimination to form the final product. wikipedia.org

For MOF-catalyzed reactions, the mechanism often revolves around the interaction between the substrate and the active sites within the framework. mdpi.com In oxidation reactions, coordinatively unsaturated metal centers can activate oxygen or other oxidants. semanticscholar.org For example, in the epoxidation of alkenes, a proposed mechanism involves the formation of a high-valent metal-oxo species on the catalytic site, which then transfers an oxygen atom to the alkene double bond. semanticscholar.org

In the context of CO₂ conversion, the porous structure of MOFs allows for the adsorption of CO₂ molecules, bringing them into proximity with the active metal centers. mdpi.com The mechanism for CO₂ hydrogenation using a Cobalt-based catalyst supported on a MOF suggests that the Co nanoparticles first reduce CO₂ to CO, which is then followed by a Fisher-Tropsch type reaction to produce hydrocarbons. mdpi.com The acidity of the MOF, the nature of the metal nodes, and the dispersion of active sites are all critical parameters influencing the catalytic performance. mdpi.com

Future Directions and Emerging Research Avenues for 4 Cyanopyridine 2 Carboxylic Acid

Integration with Advanced Materials Science and Functional Materials Development

The unique trifunctional nature of 4-Cyanopyridine-2-carboxylic acid makes it an exceptional candidate for the design of advanced functional materials. The pyridine (B92270) nitrogen, the carboxylate group, and the nitrile nitrogen can all act as coordination sites for metal ions, paving the way for the construction of sophisticated coordination polymers and metal-organic frameworks (MOFs). Future research will likely focus on exploiting these features to create materials with tailored properties.

Investigations into related compounds, such as 2-cyanopyridine (B140075) and 4-cyanopyridine (B195900), have demonstrated their utility in forming cocrystals through hydrogen bonding and π-π stacking interactions. researchgate.netd-nb.info The introduction of the carboxylic acid group in this compound adds a powerful hydrogen bond donor and acceptor, enhancing its ability to form robust, self-assembled supramolecular structures. researchgate.net Researchers can systematically explore its reactions with various metal salts to produce novel MOFs. The porosity, stability, and electronic characteristics of these materials could be fine-tuned for applications in gas storage, separation, and heterogeneous catalysis. The cyano group, in particular, can be leveraged for post-synthetic modification within these frameworks, allowing for the introduction of new functionalities.

FeaturePotential Application in Materials ScienceRelevant Interactions
Carboxylic Acid Group Strong binding site for metal ions in MOFs; robust hydrogen bonding in cocrystals.Coordination bonds, O-H···N hydrogen bonds. researchgate.net
Pyridine Nitrogen Coordination site for metal centers; hydrogen bond acceptor.Coordination bonds, C-H···N hydrogen bonds. d-nb.info
Cyano Group Secondary coordination site; participation in π-π stacking; potential for post-synthetic modification.Coordination bonds, π-π interactions. researchgate.netd-nb.info

Exploration of Novel Bioactivities and Precise Target Identification

While the specific biological profile of this compound is not extensively documented, its structural motifs are present in numerous biologically active compounds. This suggests a strong potential for discovering novel therapeutic applications. Future research should prioritize screening this compound against a wide range of biological targets, including enzymes and receptors implicated in various diseases.

Derivatives of structurally related scaffolds have shown significant promise:

Anticancer Activity : A 4-quinolinecarboxylic acid derivative, NSC 368390, has demonstrated potent antitumor activity against a spectrum of human solid tumors, including colon carcinomas. nih.gov Furthermore, novel cyanopyridone derivatives have been identified as dual inhibitors of VEGFR-2 and HER-2, two key targets in cancer therapy. nih.gov

Antimicrobial Activity : 2-aryl-quinoline-4-carboxylic acids have been investigated as potential antileishmanial agents. frontiersin.org

Antiviral Activity : Thiazolidine-4-carboxylic acid derivatives have been designed as inhibitors of the influenza neuraminidase enzyme. nih.gov

A crucial aspect of this research will be the use of advanced in silico techniques for precise target identification. Methods like inverse virtual screening, where the molecule is computationally "docked" against a large library of known protein structures, can rapidly identify potential high-affinity targets. frontiersin.org This approach was successfully used to identify Leishmania major N-myristoyltransferase as a likely target for quinoline-4-carboxylic acid derivatives. frontiersin.org Subsequent molecular dynamics simulations can then validate the stability of the molecule-protein interaction, providing a strong rationale for experimental testing. frontiersin.org

Related ScaffoldObserved BioactivityPotential Target Class
Quinoline-4-carboxylic acidAntitumor, AntileishmanialKinases, Transferases nih.govfrontiersin.org
CyanopyridoneAnticancerReceptor Tyrosine Kinases (VEGFR-2, HER-2) nih.gov
Dihydropyridine (B1217469) carboxylic acidCytotoxicApoptosis-related proteins (e.g., PARP-1) mdpi.com
Thiazolidine-4-carboxylic acidAntiviralViral Enzymes (Neuraminidase) nih.gov

Development of Environmentally Benign and Atom-Economical Synthesis Routes

The advancement of green chemistry principles is paramount for modern chemical synthesis. Future research must focus on developing environmentally benign and atom-economical routes to this compound and its derivatives. Traditional synthetic methods often rely on harsh reagents, stoichiometric activators, and multi-step processes that generate significant waste.

A promising avenue is the direct catalytic conversion of more readily available precursors. For instance, methods for the catalytic carboxylation of pyridine rings could be explored. researchgate.net Another green approach involves the selective hydrolysis of a dinitrile precursor. The synthesis of 2-pyridine carboxylic acid, for example, can be achieved by hydrolyzing 2-cyanopyridine. google.com Developing a chemo-selective catalytic system (potentially enzymatic or using earth-abundant metal catalysts) that can hydrolyze one of two cyano groups on a precursor like 2,4-dicyanopyridine would be a highly atom-economical strategy. Such processes would minimize the use of hazardous acids or bases and reduce the number of synthetic steps, aligning with the goals of sustainable chemistry. fellowchemical.com

Advanced Computational Design and Optimization of Novel Derivatives and Self-Assembled Systems

Computational chemistry offers powerful tools for accelerating the discovery and optimization of new molecules based on the this compound scaffold. Density Functional Theory (DFT) and other quantum chemical methods can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. mdpi.comnih.gov

For drug discovery, molecular docking and free energy calculations can predict the binding affinity and orientation of novel derivatives within the active site of a biological target. nih.gov This allows for the rational design of compounds with improved potency and selectivity, as demonstrated in studies of dihydropyridine derivatives. mdpi.comnih.gov These in silico predictions can prioritize the synthesis of the most promising candidates, saving significant time and resources.

In materials science, computational modeling is essential for predicting and understanding self-assembly. Force-field calculations and molecular dynamics simulations can model the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the formation of cocrystals and coordination polymers. researchgate.netd-nb.info These simulations can help predict the resulting crystal structures and their properties, guiding the experimental design of new functional materials with desired architectures and stabilities.

Computational MethodApplication AreaObjective
Density Functional Theory (DFT) Bioactivity & MaterialsCharacterize electronic structure, reactivity, and molecular properties. mdpi.comnih.gov
Molecular Docking BioactivityPredict binding modes and affinity of derivatives to protein targets. frontiersin.orgnih.gov
Molecular Dynamics (MD) Bioactivity & MaterialsSimulate the dynamic behavior and stability of molecule-protein complexes or self-assembled systems. frontiersin.org
Force-Field Calculations MaterialsAnalyze and quantify the intermolecular forces driving the formation of cocrystals. researchgate.netd-nb.info

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Cyanopyridine-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Route 1 : Condensation of substituted pyridine precursors (e.g., 2-aminopyridine derivatives) with nitrile-containing reagents, followed by cyclization. Catalysts such as palladium or copper are critical for cross-coupling steps, while solvents like DMF or toluene improve solubility .
  • Route 2 : Functionalization of pyridine-2-carboxylic acid derivatives via cyano-group introduction using KCN or cyanide equivalents under controlled pH (e.g., acidic conditions to avoid hydrolysis) .
  • Optimization : Adjust catalyst loading (0.5–5 mol%), temperature (80–120°C), and reaction time (12–24 hrs). Monitor purity via HPLC and yield via gravimetric analysis .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodology :

  • NMR :
  • ¹H NMR : Pyridine protons appear as doublets (δ 8.5–9.0 ppm), while carboxylic acid protons (if present) show broad signals (δ 10–12 ppm).
  • ¹³C NMR : The cyano group (C≡N) resonates at δ 115–120 ppm, and the carboxylic carbon at δ 165–175 ppm .
  • IR : Strong absorption bands at ~2240 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O of carboxylic acid) confirm functional groups .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ should match the molecular weight (e.g., 164.13 g/mol for C₈H₄N₂O₂). Fragmentation patterns should align with pyridine ring cleavage .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for weighing and reactions .
  • Storage : Store in airtight glass containers at 2–8°C, away from moisture and oxidizing agents .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Segregate cyanide-containing waste for specialized treatment .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity of this compound in catalytic systems?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental data (e.g., reaction rates with Pd catalysts) to validate models .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) by aligning the cyano and carboxylic groups with active-site residues. Use software like AutoDock Vina with force fields optimized for heterocycles .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Methodology :

  • Variable Control : Standardize assay conditions (e.g., pH, solvent purity, bacterial strain). For example, dimethyl sulfoxide (DMSO) concentration should be ≤1% to avoid cytotoxicity .
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies across 5–10 concentration points to identify threshold effects. Replicate results in ≥3 independent trials .
  • Structural Analog Comparison : Test derivatives (e.g., 5-Cyanopyridine-2-carboxylic acid) to isolate the impact of substituent positioning on activity .

Q. How can mechanistic studies elucidate the role of this compound in palladium-catalyzed coupling reactions?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .
  • In Situ Spectroscopy : Use IR or Raman spectroscopy to detect intermediate species (e.g., Pd-cyano complexes) during catalysis .
  • Computational Mapping : Simulate transition states to identify steric/electronic effects of the cyano group on catalytic cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.